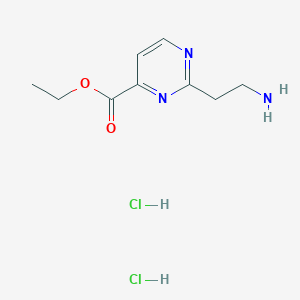

2-Fluoroquinolin-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoroquinolin-7-ol is a chemical compound that belongs to the class of quinolone derivatives. It has been widely used in various scientific research applications due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Imaging Agents and Diagnostic Applications

One study discusses the development and use of a novel vesicular monoamine transporter 2 (VMAT2) imaging agent, which could facilitate its future clinical applications in neuroimaging. This compound, due to its specific properties, may have implications for diagnosing and understanding neurological conditions (Lin et al., 2010).

Synthesis of Anticancer Compounds

Research on the synthesis of 7-fluoroquinazoline-2,4-diol, an important intermediate for small molecule anticancer drugs, reveals a rapid synthetic method that could lead to the development of new anticancer agents (Zhou et al., 2019).

Fluorescence-Based Sensors

A study on coumarin-based chemodosimeters for Cu2+ in water demonstrates the potential of fluoroquinolines in developing sensitive and selective probes for metal ions, which are crucial for environmental monitoring and biological research (Zhou et al., 2011).

Antibacterial Research

Research into novel antibacterial compounds shows the significance of fluoroquinolines, particularly in the context of combating drug-resistant bacterial strains. The structural modification of these compounds aims to enhance their antibacterial efficacy and overcome resistance mechanisms (Kuramoto et al., 2003).

Antimycobacterial Activities

The development of novel fluoroquinolones with potent antimycobacterial activities against Mycobacterium tuberculosis, including multi-drug resistant strains, highlights the therapeutic potential of these compounds in treating tuberculosis and related infections (Senthilkumar et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of 2-Fluoroquinolin-7-ol are the bacterial enzymes DNA gyrase and topoisomerase IV . Both of these enzymes are essential for bacterial DNA replication .

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication .

Biochemical Pathways

The action of this compound on DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . By inhibiting these enzymes, this compound prevents the bacteria from replicating their DNA, which is a crucial step in bacterial growth and reproduction .

Pharmacokinetics

Fluoroquinolones, a class of compounds to which this compound belongs, are known for their high oral bioavailability and large volume of distribution . These properties suggest that this compound could also have good bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial DNA replication . By blocking the activity of DNA gyrase and topoisomerase IV, this compound prevents the bacteria from replicating their DNA, leading to a halt in bacterial growth and reproduction .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. It’s important to note that the efficacy of fluoroquinolones can be affected by bacterial resistance mechanisms, such as the overexpression of efflux pumps

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Fluoroquinolin-7-ol, like other quinolones, interacts with bacterial targets, the related enzymes DNA gyrase and topoisomerase IV, both of which are involved in DNA replication . Quinolones form complexes of these enzymes with DNA, complexes that block movement of the DNA-replication fork and thereby inhibit DNA replication .

Cellular Effects

The cellular effects of 2-Fluoroquinolone are profound. It has been found to exhibit a high level of antibacterial activity and a wide spectrum which surpasses many antibiotics . Due to enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase, this compound possesses a high antibacterial activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This results in the inhibition of DNA replication, thereby exerting its antimicrobial effects .

Temporal Effects in Laboratory Settings

These effects can occur hours to weeks after exposure to fluoroquinolones and may potentially become permanent .

Dosage Effects in Animal Models

Quinolones have been used successfully in several countries to control intestinal infections in production animals .

Metabolic Pathways

The metabolic pathways of this compound are not specifically known. Quinolones are known to have two enzyme targets, DNA gyrase and topoisomerase IV, in the bacterial cell; both of these targets are essential for bacterial DNA replication .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not specifically known. Fluoroquinolones have moderate to excellent bioavailability, moderate to long elimination half-lives (50 to 98%) and volumes of distribution >1.5 L/kg .

Subcellular Localization

The subcellular localization of this compound is not specifically known. Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions . These observations suggest that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation .

Propiedades

IUPAC Name |

2-fluoroquinolin-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSHNXNIGOYZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

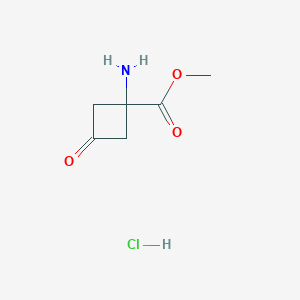

![(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride](/img/structure/B2513573.png)

![ethyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2513575.png)

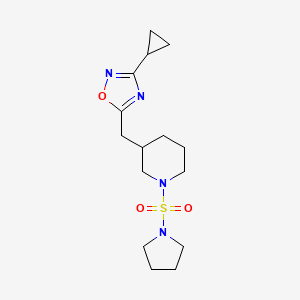

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-[(2,4-dichloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B2513576.png)

![2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513579.png)

![N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide](/img/structure/B2513581.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2513589.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2513590.png)